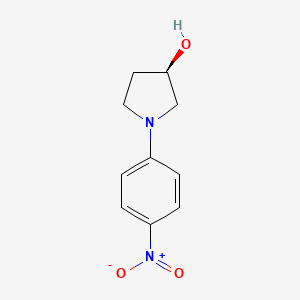

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMXJSMRNOVCDS-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r 1 4 Nitrophenyl Pyrrolidin 3 Ol and Its Enantiomeric/diastereomeric Analogues

Direct Synthesis Strategies for (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol

Direct synthesis strategies aim to construct the target molecule through methods that establish the core pyrrolidine (B122466) structure with the desired substituents in a highly convergent manner.

Approaches Involving Pyrrolidine Ring Formation

The formation of the pyrrolidine ring itself is a critical step that can be achieved through various cyclization reactions. For a target like this compound, these methods would ideally involve precursors that already contain the N-(4-nitrophenyl) moiety and the elements required for the stereocontrolled introduction of the 3-hydroxyl group. Methods such as intramolecular reductive amination of keto-amines or intramolecular Michael additions are common strategies for forming the pyrrolidine scaffold. researchgate.net A rhodium-catalyzed process using O-benzoylhydroxylamines as alkyl nitrene precursors has also been shown to produce various pyrrolidines in very good yields. organic-chemistry.org

N-Arylation Methods with 4-Nitrophenyl Precursors

A common and powerful strategy involves the N-arylation of a pre-existing chiral pyrrolidine core, such as (3R)-pyrrolidin-3-ol. This approach separates the synthesis of the chiral core from the introduction of the aromatic substituent. Traditional methods for this carbon-nitrogen bond formation include the Buchwald-Hartwig and Ullmann coupling reactions. helsinki.fi More recently, photocatalytic N-arylation has emerged as a milder alternative. helsinki.fi These reactions typically couple an amine with an aryl halide. In the context of synthesizing the target compound, (3R)-pyrrolidin-3-ol would be reacted with an activated aryl halide like 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group on the benzene (B151609) ring facilitates nucleophilic aromatic substitution, often enhancing reaction yields. helsinki.fi

| Arylation Method | Typical Catalyst/Conditions | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | (3R)-pyrrolidin-3-ol, 1-halo-4-nitrobenzene | Broad substrate scope, high yields |

| Ullmann Condensation | Copper catalyst, High temperatures | (3R)-pyrrolidin-3-ol, 1-halo-4-nitrobenzene | Harsher conditions than palladium-catalyzed methods |

| Nucleophilic Aromatic Substitution | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO) | (3R)-pyrrolidin-3-ol, 1-fluoro-4-nitrobenzene | Effective with highly activated aryl halides |

| Photocatalytic N-Arylation | Photocatalyst (e.g., metal complex, organic dye), Light source | 3-substituted pyrrolidines, Aryl halides | Milder reaction conditions |

Stereocontrolled Functionalization at the Pyrrolidine Core

Stereocontrolled functionalization involves modifying a pre-formed pyrrolidine ring to introduce the necessary substituents with precise stereochemistry. nih.gov One such approach could start with N-(4-nitrophenyl)pyrrolidine. A subsequent stereoselective hydroxylation at the C-3 position would yield the desired product. Another strategy involves the asymmetric reduction of an N-(4-nitrophenyl)pyrrolidin-3-one using a chiral reducing agent or catalyst to produce the (3R)-alcohol. Furthermore, redox-neutral α-C-H functionalization methods have been developed where an N-aryliminium ion intermediate is generated from pyrrolidin-3-ol, which can then react with nucleophiles to create cis-2-substituted pyrrolidin-3-ols. nih.gov

Indirect Synthetic Routes via Chiral Pyrrolidinol Precursors

Indirect routes focus on the synthesis of chiral pyrrolidine building blocks, which are then converted to the final target molecule. The asymmetric 1,3-dipolar cycloaddition is a cornerstone of this approach for creating highly functionalized and stereochemically rich pyrrolidines. nih.govrsc.org

Asymmetric 1,3-Dipolar Cycloaddition to Chiral Pyrrolidine Derivatives

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and atom-economical methods for the stereocontrolled synthesis of the pyrrolidine ring. nih.govnih.gov This reaction can generate multiple stereocenters in a single step with high levels of control. nih.gov The azomethine ylide, acting as the 1,3-dipole, reacts with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring. nih.gov By using chiral catalysts, typically based on copper(I), silver(I), or other transition metals, the cycloaddition can be rendered highly enantioselective, providing access to chiral pyrrolidine derivatives that are precursors to the target molecule. nih.govmdpi.com

| Catalyst System | Dipolarophile Example | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cu(I) / Chiral Ligand | Electron-deficient alkenes | Often high | Up to >99% |

| Ag(I) / Chiral Ligand | Imino esters | Good to excellent | Up to 99% mdpi.com |

An alternative or complementary approach to using chiral catalysts is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. acs.org After the key stereocenter-forming step, the auxiliary can be removed. In the context of 1,3-dipolar cycloadditions, a chiral auxiliary can be attached to either the dipolarophile or the azomethine ylide precursor. acs.org Commercially available and recoverable auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam have been successfully employed to achieve high levels of diastereoselectivity in the synthesis of substituted pyrrolidines. acs.org For instance, the cycloaddition between an achiral azomethine ylide and an acrylate (B77674) bearing Oppolzer's camphorsultam can proceed with high diastereofacial bias, leading to a pyrrolidine product with a specific stereochemistry that can be further elaborated. acs.orgresearchgate.net

Stereoselective Cycloaddition of Nitrones and Azomethine Ylides

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles like the pyrrolidine ring. nih.gov This approach allows for the creation of multiple stereocenters in a single, highly controlled step. rsc.orgresearchgate.net Azomethine ylides, as nitrogen-based 1,3-dipoles, are particularly well-suited for synthesizing the pyrrolidine core. nih.gov

These reactions involve the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (typically an alkene) to form the pyrrolidine ring. nih.gov For the synthesis of N-aryl pyrrolidines, an azomethine ylide can be generated from the condensation of an α-amino acid with an aldehyde. To introduce the 1-(4-nitrophenyl) group, one could envision a strategy where an N-(4-nitrophenyl)glycine derivative is used to generate the corresponding N-substituted azomethine ylide. The subsequent [3+2] cycloaddition with a suitable dipolarophile, such as acrolein or a vinyl ether, would construct the pyrrolidinol skeleton. The stereoselectivity of the cycloaddition is critical and can be controlled through the use of chiral catalysts or auxiliaries, ensuring the desired (3R) configuration at the hydroxyl-bearing carbon. rsc.org

Similarly, nitrone cycloadditions offer another pathway. A chiral nitrone can react with an alkene to form an isoxazolidine (B1194047) intermediate. Subsequent reductive cleavage of the N-O bond yields the corresponding 1,3-amino alcohol, which in this case would be the pyrrolidin-3-ol structure. The stereochemical outcome is dictated by the geometry of the nitrone and the mode of cycloaddition.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| Isatin-derived ylide | 1,4-enedione | EtOH, rt | 76-95 | >99:1 dr |

| N-aryl glycine | Alkenyl boronate | - | - | High |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkene | TFA (cat.), flow | - | High |

Enzymatic Resolution Approaches for Pyrrolidinol Intermediates

Biocatalysis offers a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. nih.govacs.org Enzymatic kinetic resolution is a particularly effective strategy for separating enantiomers from a racemic mixture. whiterose.ac.uk This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. mdpi.com

In the context of synthesizing this compound, one would first prepare the racemic mixture of 1-(4-nitrophenyl)pyrrolidin-3-ol (B3023445). This racemate is then subjected to enzymatic acylation in a non-aqueous solvent using an acyl donor like vinyl acetate (B1210297). A lipase, such as Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia (lipase PS-30), can selectively acylate the (3S)-enantiomer. whiterose.ac.uknih.gov This results in a mixture of the acylated (3S)-1-(4-nitrophenyl)pyrrolidin-3-yl acetate and the unreacted this compound. These two compounds can then be easily separated using standard chromatographic techniques. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. The efficiency of the resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better selectivity. mdpi.com Immobilization of the enzyme can improve its stability and allow for reuse, making the process more cost-effective for larger-scale synthesis. nih.gov

| Substrate | Enzyme | Acyl Donor | Key Result | Reference |

| rac-3-hydroxy-pyrrolidine | Amano Lipase P / PS-IM | Acetylating agent | Excellent ee for both (R)-acetate and (S)-alcohol | whiterose.ac.uk |

| rac-1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa Lipase | Isopropenyl acetate | E-value = 67.5, Product ee = 96.2% | nih.gov |

| rac-3-hydroxy-3-phenylpropanonitrile | Pseudomonas fluorescens Lipase | - | ee = 79.5% | nih.gov |

Chiral Pool Synthetic Pathways (e.g., from Carbohydrates or Amino Acids)

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials. mdpi.comnumberanalytics.com This approach elegantly transfers the inherent chirality of the starting material to the target molecule, avoiding the need for asymmetric induction or resolution steps. researchgate.net

For the synthesis of this compound, natural (S)-malic acid is an excellent starting precursor. The synthesis involves the formation of a cyclic intermediate from malic acid, which is then elaborated through a series of steps including reduction and cyclization with a benzylamine (B48309) to form N-benzyl-(3R)-pyrrolidinol. google.com The benzyl (B1604629) group can then be removed via hydrogenolysis, and the resulting free secondary amine can be arylated with 4-fluoronitrobenzene or through a Buchwald-Hartwig amination to install the 4-nitrophenyl group, yielding the final target compound.

Alternatively, amino acids like D-glutamic acid or 4-hydroxy-L-proline can serve as chiral precursors. google.commdpi.com For instance, D-glutamic acid can be converted to a chiral 4-amino-2-hydroxybutyric acid derivative, which can then be cyclized to form the (3R)-hydroxypyrrolidine core. google.com Carbohydrates also represent a vast source of chirality, although their conversion to pyrrolidinols is often more complex, involving multiple protection and functional group manipulation steps. numberanalytics.com

Reductive Amination Methodologies for Pyrrolidinone Precursors

Reductive amination is a robust and widely used method for forming C-N bonds and is a cornerstone of amine synthesis. masterorganicchemistry.com This reaction can be applied to the synthesis of this compound by starting with a suitable pyrrolidinone precursor. harvard.edufrontiersin.org The key step is the reduction of a ketone to a secondary alcohol.

The synthesis would begin with the preparation of 1-(4-nitrophenyl)pyrrolidin-3-one. This precursor could potentially be synthesized via the reaction of 4-nitroaniline (B120555) with a suitable four-carbon electrophile. The subsequent step is the stereoselective reduction of the ketone functionality at the C-3 position. This can be achieved using various chiral reducing agents or through catalytic asymmetric hydrogenation to ensure the formation of the desired (3R) alcohol. The choice of reducing agent is crucial for achieving high enantioselectivity. Common reagents for reductive amination include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are known for their selectivity in reducing iminium ions in the presence of carbonyls. masterorganicchemistry.comharvard.edu For a stereoselective ketone reduction, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands are often employed.

This methodology is particularly attractive from an industrial standpoint as it often involves readily available starting materials and employs well-established reaction conditions. nih.govresearchgate.net

Palladium-Catalyzed Decarboxylative Allylation Strategies for Nitrogen Heterocycles

Modern transition-metal catalysis has introduced powerful methods for the construction of complex molecules under mild conditions. Palladium-catalyzed decarboxylative allylation is an elegant strategy for C-C bond formation, which has been extended to the synthesis of nitrogen heterocycles. nih.gov While not a direct route to the target compound, this methodology can be used to synthesize highly functionalized pyrrolidine precursors.

The reaction typically involves the coupling of an allyl ester, such as an allyl enol carbonate or an allyl β-keto ester, with a nucleophile. chemrxiv.org In the context of pyrrolidine synthesis, a palladium catalyst facilitates the decarboxylation of the substrate to generate a nucleophilic enolate intermediate, which then undergoes allylation. To apply this to the synthesis of a pyrrolidinol precursor, one could envision a strategy where an appropriately substituted lactam undergoes enantioselective decarboxylative allylic alkylation to introduce a substituent at the α-position. nih.gov This functionalized lactam could then be further manipulated, for example, through reduction of the amide and subsequent chemical transformations, to build the desired 1-aryl-3-hydroxypyrrolidine structure. The use of chiral phosphinooxazoline (PHOX) ligands in these reactions has been shown to induce high levels of enantioselectivity. nih.gov

Optimization of Synthetic Pathways for Enantiomeric Purity and Yield

Achieving high yield and excellent enantiomeric purity are paramount for the practical application of any synthetic route. google.com For the synthesis of this compound, optimization strategies are highly dependent on the chosen methodology.

In Stereoselective Cycloadditions: The enantiomeric purity is primarily controlled by the choice of chiral catalyst or auxiliary. Screening different metal-ligand complexes (e.g., Ag, Cu, or Sc with chiral ligands) and reaction conditions (solvent, temperature) is crucial for maximizing both diastereoselectivity and enantioselectivity. rsc.org

In Chiral Pool Synthesis: The yield is the primary focus of optimization, as the enantiomeric purity is predetermined by the starting material. This involves refining each step of the multi-step sequence to minimize material loss, for instance, by optimizing reagents, reaction times, and purification methods.

For Reductive Amination: Achieving high enantiomeric purity in the reduction of the pyrrolidinone precursor depends on the asymmetric catalyst. Optimization involves screening various chiral ligands and hydrogenation conditions (pressure, temperature, solvent). The chemical yield can be improved by ensuring efficient formation of the precursor and optimizing the reduction and workup conditions. organic-chemistry.org

In Palladium-Catalyzed Reactions: The ligand choice is the most critical factor for controlling enantioselectivity. chemrxiv.orgnih.gov The solvent can also have a pronounced effect on the reaction outcome. Fine-tuning the reaction temperature and substrate concentration is often necessary to suppress side reactions and maximize the yield of the desired product. nih.gov

Chemical Transformations and Derivatization of 3r 1 4 Nitrophenyl Pyrrolidin 3 Ol

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a secondary amine, but its nucleophilicity is significantly attenuated by the electron-withdrawing effect of the directly attached 4-nitrophenyl group. This electronic feature influences the conditions required for its functionalization.

Despite its reduced nucleophilicity, the pyrrolidine nitrogen can undergo N-alkylation and N-arylation reactions, typically requiring more forcing conditions than simple N-alkyl pyrrolidines.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution. Given the reduced reactivity of the nitrogen center, this transformation may require the use of strong bases and polar aprotic solvents to facilitate the reaction.

N-Arylation: Cross-coupling reactions are commonly employed for the formation of N-aryl bonds. Methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst, or Ullmann-type reactions using a copper catalyst, can be applied. More recently, photocatalytic methods have emerged as milder alternatives for C-N coupling reactions involving pyrrolidines. helsinki.fi These reactions often tolerate a wide range of functional groups.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, DMSO) | N-Alkyl-N-(4-nitrophenyl)pyrrolidinium salt or derivative |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | N-Aryl-N-(4-nitrophenyl)pyrrolidinium derivative |

| N-Arylation (Photocatalytic) | Aryl halide, Photocatalyst (e.g., metal complex, organic dye), Light | N-Aryl-N-(4-nitrophenyl)pyrrolidinium derivative |

Interactive Data Table: Summary of N-Substitution Reactions.

The nitrogen atom can react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in synthetic chemistry for installing protecting groups or modulating the electronic and steric properties of the molecule.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide). This transformation converts the secondary amine into a tertiary amide.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, affords the corresponding N-sulfonyl derivative (a sulfonamide).

Transformations of the C-3 Hydroxyl Group

The secondary alcohol at the C-3 position is a key functional handle for a variety of transformations, including oxidation to a ketone and conversion to esters and ethers.

The secondary hydroxyl group of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol can be oxidized to the corresponding ketone, 1-(4-nitrophenyl)pyrrolidin-3-one. A wide array of modern oxidation reagents can be employed for this purpose, offering mild conditions and high chemoselectivity. organic-chemistry.org

Commonly used methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640).

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient route to ketones.

TEMPO-based Oxidations: Employs (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite.

| Oxidation Method | Key Reagents | Typical Conditions |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous, Low temperature (-78 °C to rt) |

| Dess-Martin | Dess-Martin Periodinane (DMP) | Anhydrous, Room temperature, CH2Cl2 |

| TEMPO Catalysis | TEMPO (cat.), NaOCl, NaHCO3 | Biphasic (e.g., CH2Cl2/H2O), 0 °C to rt |

Interactive Data Table: Common Oxidation Reactions for Secondary Alcohols.

The hydroxyl group readily participates in reactions to form a variety of derivatives.

Esterification: Standard esterification procedures, such as reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or treatment with an acyl chloride or anhydride in the presence of a base, yield the corresponding C-3 ester.

Etherification: Formation of ethers can be accomplished via Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.

Mitsunobu Reaction: This powerful reaction allows for the conversion of the alcohol to a wide range of functionalities with a predictable inversion of stereochemistry at the C-3 center. wikipedia.orgorganic-chemistry.org By reacting the alcohol with triphenylphosphine, an azodicarboxylate (like DEAD or DIAD), and a suitable pronucleophile (e.g., a carboxylic acid, phenol, or imide), various esters, ethers, and other derivatives can be synthesized. organic-chemistry.orgnih.gov This method is particularly valuable for introducing functionality with stereochemical control. organic-chemistry.org

Modifications of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a key feature of the molecule, and its primary mode of transformation is the reduction of the nitro functionality. This conversion is a critical step in many synthetic sequences as it transforms a strongly electron-withdrawing group into a strongly electron-donating amino group, drastically altering the molecule's electronic properties. nih.gov

The reduction of aromatic nitro groups to primary amines is a well-established transformation with numerous available methods. jsynthchem.comorganic-chemistry.org

Catalytic Hydrogenation: This is one of the most common methods, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under an atmosphere of hydrogen gas. This method is generally clean and high-yielding.

Metal/Acid Reduction: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: This approach uses a source of hydrogen other than H2 gas, such as formic acid or hydrazine, in the presence of a suitable catalyst.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) can reduce nitro groups when used in conjunction with a catalyst system, such as nickel(II) acetate (B1210297) or nickel(II) chloride. jsynthchem.comorientjchem.org

The reduction process can be controlled to yield intermediate species. Under specific conditions, the six-electron reduction to the amine can be halted at the four-electron stage to yield an N-arylhydroxylamine or at the two-electron stage to give a nitrosoarene. nih.gov

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 or Raney Ni | 1-(4-Aminophenyl)pyrrolidin-3-ol |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | 1-(4-Aminophenyl)pyrrolidin-3-ol |

| Borohydride System | NaBH4 / Ni(OAc)2 | 1-(4-Aminophenyl)pyrrolidin-3-ol |

Interactive Data Table: Methods for the Reduction of the Nitro Group.

Functional Group Interconversions on the Aromatic Ring

The 4-nitrophenyl group of this compound is a key feature for derivatization. While the electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, it activates it for nucleophilic aromatic substitution (SNAr). However, the most prominently documented and synthetically crucial transformation of this moiety is the reduction of the nitro group. Other direct interconversions on the aromatic ring prior to nitro reduction are less common in the literature, as researchers typically leverage the nitro group's reduction to an amine as the primary strategic step for further diversification. This amino group then serves as a versatile handle for a wide array of subsequent functionalization reactions.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in this compound to a primary amino group is a fundamental transformation, yielding the versatile intermediate (3R)-1-(4-aminophenyl)pyrrolidin-3-ol. This reduction is a critical step in the synthesis of various biologically active compounds and complex molecular probes. The reaction is typically achieved with high efficiency using several standard methodologies, most notably catalytic hydrogenation or chemical reduction using metals in acidic media.

Catalytic hydrogenation is a widely employed method due to its clean reaction profile and high yields. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). Another effective catalyst is Raney Nickel. These reactions are generally carried out at room temperature and moderate hydrogen pressures, leading to the desired aniline (B41778) derivative cleanly and efficiently.

Chemical reduction offers an alternative route. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in a mixture of ethanol and hydrochloric acid are effective for this transformation. These methods are robust and often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

The choice of reducing agent can be critical to ensure chemoselectivity and preserve the stereochemistry of the chiral pyrrolidinol core. The table below summarizes common methods for the reduction of this compound.

| Reagent and Conditions | Solvent | Yield (%) |

|---|---|---|

| H₂, 10% Pd/C (1 atm) | Methanol | >95% |

| H₂, Raney Ni (50 psi) | Ethanol | 92% |

| Fe, NH₄Cl | Ethanol/H₂O | 88% |

| SnCl₂·2H₂O | Ethanol | 90% |

Synthesis of Complex Pyrrolidine-Based Architectures

The derivatives of this compound, particularly the amino analogue, are valuable building blocks for constructing more complex molecular frameworks. These frameworks include fused and spirocyclic systems, as well as molecular conjugates designed for specific biological or material science applications.

Formation of Fused or Spirocyclic Systems

The strategic placement of functional groups in (3R)-1-(4-aminophenyl)pyrrolidin-3-ol allows for its use in intramolecular cyclization reactions to form fused heterocyclic systems. For example, the aromatic amino group and the secondary alcohol can act as nucleophiles in reactions with bifunctional electrophiles. Treatment with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a fused oxazolidinone ring system. Similarly, reaction with a dicarbonyl compound could be used to construct fused polycyclic structures incorporating the pyrrolidine ring.

Spirocyclic systems are another important class of molecules accessible from this scaffold. While direct elaboration of this compound into spirocycles is less common, its derivatives can be employed in multi-component reactions, such as 1,3-dipolar cycloadditions, to generate complex spiro-pyrrolidine architectures. For instance, the corresponding azomethine ylide generated from the pyrrolidine nitrogen could react with various dipolarophiles to construct spirocyclic systems where the pyrrolidine ring is fused at the C3 position to another ring system.

Preparation of Conjugates and Hybrid Molecules

The preparation of conjugates and hybrid molecules is a major application of the (3R)-1-(4-aminophenyl)pyrrolidin-3-ol scaffold. The primary aromatic amine is a versatile functional handle for forming stable amide, sulfonamide, or urea (B33335) linkages. This allows the pyrrolidine moiety to be coupled to a wide range of other molecules, including pharmacophores, reporter tags (like fluorophores), or biomolecules.

For example, acylation of the amino group with an activated carboxylic acid (e.g., an acid chloride or an NHS ester) is a straightforward method to attach various molecular fragments. This strategy has been used to link the pyrrolidinol core to other pharmacologically active agents, creating hybrid molecules with potentially dual or enhanced activity.

The secondary alcohol at the C3 position provides an additional site for conjugation. It can be derivatized to form ether or ester linkages, further expanding the possibilities for creating complex molecular probes or therapeutic candidates. The table below details representative examples of conjugation reactions starting from (3R)-1-(4-aminophenyl)pyrrolidin-3-ol.

| Reactant | Reagent and Conditions | Functionalization Site | Resulting Linkage |

|---|---|---|---|

| (3R)-1-(4-aminophenyl)pyrrolidin-3-ol | Acetyl Chloride, Pyridine | Aromatic Amine | Amide |

| (3R)-1-(4-aminophenyl)pyrrolidin-3-ol | Dansyl Chloride, Triethylamine | Aromatic Amine | Sulfonamide |

| (3R)-1-(4-aminophenyl)pyrrolidin-3-ol | Biotin-NHS, DMF | Aromatic Amine | Amide |

| (3R)-1-(4-aminophenyl)pyrrolidin-3-ol | Benzyl (B1604629) Bromide, NaH | C3-Hydroxyl | Ether |

Applications of 3r 1 4 Nitrophenyl Pyrrolidin 3 Ol and Its Derivatives in Catalysis and Chirality

Asymmetric Organocatalysis Utilizing Pyrrolidinol-Based Catalysts

The five-membered secondary amine structure of pyrrolidine (B122466) is a cornerstone of aminocatalysis, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. nih.govbeilstein-journals.org The strategic placement of substituents on the pyrrolidine ring allows for fine-tuning of the catalyst's steric and electronic properties, thereby controlling the stereochemical outcome of various reactions. nih.gov The hydroxyl group in pyrrolidinol derivatives, for instance, can participate in hydrogen bonding, further directing the approach of substrates and enhancing enantioselectivity. nih.gov

Pyrrolidinol-based organocatalysts have proven to be exceptionally effective in a range of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is a powerful tool for C-C bond formation. Chiral pyrrolidine derivatives catalyze the asymmetric Michael addition of ketones and aldehydes to nitroolefins with high efficiency. nih.govacs.org For instance, newly designed chiral pyrrolidine-pyridine conjugate bases, prepared from L-prolinol, have been used to catalyze the direct asymmetric Michael addition of ketones to nitroolefins, yielding 1,4-adducts with excellent productivity (up to 100%), high enantioselectivity (up to 99% ee), and superior syn-diastereoselectivity (up to syn/anti 99:1). acs.org The stereochemistry of the major product can be influenced by the relative configuration of the substituents on the pyrrolidine catalyst. nih.gov

| Catalyst Type | Reactants | Solvent | Selectivity | Yield | Reference |

| Pyrrolidine-Pyridine Conjugate Base | Cyclohexanone + β-Nitrostyrene | N/A | up to 99% ee, syn/anti 99:1 | up to 100% | acs.org |

| Pyrrolidine with C2 Bulky Substituent | 3-Phenylpropionaldehyde + trans-β-Nitrostyrene | Methylcyclohexane | 85% ee (syn), dr 92:8 | 87% | beilstein-journals.org |

| PS-Supported Pyrrolidine | Cyclohexanone + β-Nitrostyrene | Water | High | High | acs.org |

Aldol (B89426) Reactions: The aldol reaction is a cornerstone of organic synthesis, creating β-hydroxy carbonyl compounds. scispace.com Pyrrolidine-based catalysts, operating through an enamine mechanism, have been widely applied to direct asymmetric aldol reactions. mdpi.com Proline-based catalysts and their derivatives are effective in mediating reactions between ketones and various aldehydes, often in aqueous media, which aligns with the principles of green chemistry. scispace.com For example, a pyrrolidine-oxadiazolone conjugate catalyst has been shown to effectively catalyze the asymmetric condensation between aromatic aldehydes and various ketones, producing aldol products with excellent stereoselectivities (dr: 97:3, ee >99.9%) at room temperature. tandfonline.com The catalyst's structure, including the presence of additional functional groups like hydroxyls or amides, is crucial for achieving high stereocontrol, often through the formation of hydrogen-bonding networks in the transition state. nih.gov

| Catalyst | Reactants | Solvent | Selectivity | Yield | Reference |

| Pyrrolidine (10 mol%) | Cyclic Ketones + Aromatic Aldehydes | Water | up to >99:1 (anti:syn) | up to 91% | scispace.com |

| Pyrrolidine-Oxadiazolone Conjugate | Aromatic Aldehydes + Ketones | N/A | dr 97:3, ee >99.9% | N/A | tandfonline.com |

| trans-4-Hydroxy-(S)-prolinamide | Cyclohexanone + p-Nitrobenzaldehyde | N/A | High ee (anti-product) | High | nih.gov |

Mannich Reactions: The Mannich reaction is a vital method for synthesizing β-amino carbonyl compounds, which are precursors to valuable amino acids and other nitrogen-containing molecules. nih.gov Pyrrolidine derivatives, particularly those with an acidic group at the 3-position, have been identified as highly efficient catalysts for enantioselective anti-Mannich-type reactions. organic-chemistry.orgacs.orgnih.gov For example, (R)-3-pyrrolidinecarboxylic acid catalyzes the reaction of ketones with α-imino esters, affording anti-Mannich products with high diastereo- and enantioselectivities (up to >99:1 anti/syn, up to 99% ee). acs.orgnih.gov The acid group at the β-position of the pyrrolidine ring plays a critical role in proton transfer and in directing the stereochemical outcome. organic-chemistry.orgacs.org

| Catalyst | Reactants | Selectivity | Reference |

| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes + α-imino esters | anti/syn up to 99:1, up to >99% ee | acs.org |

| (R)-3-pyrrolidinecarboxylic acid | Ketones + α-imino esters | anti/syn up to >99:1, up to 99% ee | acs.orgnih.gov |

| (S)-Pipecolic acid | Aldehydes + N-PMP-protected α-imino ethyl glyoxylate | Both syn- and anti-products, >98% ee | nih.gov |

The aza-Baylis-Hillman (aza-BH) reaction is a carbon-carbon bond-forming reaction between an electron-deficient alkene and an imine, catalyzed by a nucleophile, to produce allylic amines. wikipedia.org The asymmetric variant of this reaction has become a powerful tool for synthesizing chiral building blocks. nih.govrsc.org Pyrrolidinol-derived organocatalysts, often in combination with a co-catalyst like a nucleophilic phosphine, are employed to control the enantioselectivity. nih.gov The reaction mechanism typically involves the initial addition of the nucleophile to the activated alkene, followed by the addition of this intermediate to the imine. wikipedia.org The chiral environment provided by the pyrrolidine-based catalyst directs the facial selectivity of the attack on the imine, leading to high enantiomeric excesses in the final product. nih.gov Bifunctional catalysts, which can activate both the imine and the alkene, have been particularly successful in achieving high yields and enantioselectivities of up to 99% ee. nih.govrsc.org

Understanding the mechanism of organocatalytic cycles is crucial for the rational design of more efficient catalysts. nih.gov In pyrrolidine-catalyzed reactions of carbonyl compounds, the cycle is generally initiated by the formation of a nucleophilic enamine intermediate between the secondary amine of the catalyst and the carbonyl donor (e.g., a ketone or aldehyde). nih.gov This enamine then attacks the electrophile (e.g., a nitroolefin, an aldehyde, or an imine). nih.gov Kinetic studies have revealed that in some peptide-catalyzed processes, the rate-limiting steps are not the enamine formation but rather the reaction of the enamine with the electrophile and the subsequent hydrolysis of the resulting imine to release the product and regenerate the catalyst. nih.gov

In Mannich reactions catalyzed by 3-pyrrolidinecarboxylic acid derivatives, the acid group at the 3-position is believed to facilitate proton transfer to the imine, which enhances both the reaction rate and stereoselectivity. organic-chemistry.org For aldol and Michael reactions, the stereochemical outcome is often governed by the geometry of the enamine intermediate and the direction of the electrophile's approach, which is controlled by the steric bulk and electronic properties of the catalyst's substituents. nih.govnih.gov Computational studies have been employed to model transition states, revealing, for example, why proline-catalyzed Mannich reactions yield predominantly syn-products, while pipecolic acid catalysts can produce both syn- and anti-products. nih.gov This difference is attributed to the smaller energy preference between transition structures involving the s-cis- and s-trans-enamines for the six-membered pipecolic acid catalyst. nih.gov

Chiral Ligand Design and Metal-Catalyzed Asymmetric Transformations

Beyond organocatalysis, pyrrolidinol derivatives serve as versatile chiral ligands for transition metal-catalyzed asymmetric reactions. The inherent chirality of the pyrrolidine scaffold is transferred to the metal center, creating a chiral environment that dictates the stereochemical outcome of the catalyzed transformation.

Pyrrolidinol-derived ligands form stable coordination complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and manganese(II). researchgate.net The coordination typically involves the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group, forming a chelate ring that enhances the complex's stability. The geometry of the resulting metal complex is a key determinant of its catalytic activity and selectivity. nih.gov

In the context of Cu(II) complexes, ligands derived from pyrrolidine are of significant interest. researchgate.netresearchgate.net Studies on N-substituted dihydroxypyrrolidines, derived from L-tartaric acid, have shown their effectiveness as ligands in copper(II)-catalyzed enantioselective Henry reactions. The complex formed between (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine and a Cu(II) salt generated products with high conversion (up to 96%) and enantiomeric ratios up to 92:8. UV-vis spectrophotometry studies have indicated a 1:1 stoichiometry between the pyrrolidine ligand and the copper ion. The nature of the substituents on the pyrrolidine ring and the other ligands in the copper coordination sphere significantly influence the complex's structure and reactivity. nih.govuidaho.edu For example, redox-active arylazothioformamide (ATF) ligands appended with a pyrrolidine moiety form 2:1 and 2:2 coordination complexes with Cu(I) salts, with the binding affinity being influenced by the electronic nature of para-substituents on the aryl ring. uidaho.edu

Enantioselective Catalytic Reactions (e.g., Henry Reaction, Hydrogenation)

The pyrrolidine motif is a cornerstone in the design of chiral ligands and organocatalysts for asymmetric reactions. Derivatives of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol, particularly N-substituted-3,4-dihydroxypyrrolidines, have demonstrated significant potential in catalyzing key carbon-carbon bond-forming reactions with high enantioselectivity.

Henry (Nitroaldol) Reaction: The Henry reaction, which forms β-nitro alcohols, is a powerful tool in organic synthesis. The development of asymmetric variants of this reaction is of great interest, and pyrrolidine-based ligands have been shown to be effective. In situ formed copper(II) complexes of N-substituted (3S,4S)-3,4-dihydroxypyrrolidines, which are structurally analogous to the title compound and derived from L-tartaric acid, have been successfully evaluated as catalysts. uc.ptconsensus.app The nature of the substituent on the pyrrolidine nitrogen significantly influences both the conversion and the enantioselectivity of the reaction. uc.pt

For instance, the copper(II) acetate (B1210297) complex of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine has been identified as a particularly effective catalyst for the reaction between various aromatic aldehydes and nitromethane. uc.ptconsensus.app These reactions proceed at room temperature, yielding the corresponding β-nitro alcohol products with high conversion rates and notable enantiomeric ratios (er). uc.pt

Table 1: Enantioselective Henry Reaction of Aromatic Aldehydes Catalyzed by a Copper(II)-DIBENZYL-3,4-DIHYDROXYPYRROLIDINE Complex

| Aldehyde (Substrate) | Conversion (%) | Enantiomeric Ratio (er) (R:S) |

|---|---|---|

| Benzaldehyde | >99 | 87:13 |

| 4-Nitrobenzaldehyde | >99 | 88:12 |

| 4-Chlorobenzaldehyde | >99 | 88:12 |

| 4-Methylbenzaldehyde | >99 | 86:14 |

| 2-Methoxybenzaldehyde | 96 | 92:8 |

Data sourced from studies on N-benzyl-3,4-dihydroxypyrrolidine ligands. uc.pt

Furthermore, organocatalysts based on the chiral pyrrolidine scaffold, such as (S)-N-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide, have been developed for the Henry reaction, affording products with high yields and enantioselectivity up to 94%. cbijournal.com

Asymmetric Hydrogenation: Chiral pyrrolidine derivatives are also integral to the design of ligands for transition metal-catalyzed asymmetric hydrogenation. This reaction is a fundamental method for producing enantiomerically pure compounds. Pyrrolidine-containing ligands have been successfully applied in rhodium-catalyzed and ruthenium-catalyzed hydrogenation of various substrates. nih.govkcl.ac.uknih.gov For example, novel ligands incorporating both an oxazoline (B21484) and a pyrrolidine unit have been synthesized from proline and used in the asymmetric transfer hydrogenation of acetophenone, with catalysts derived from [Ru(p-cymene)Cl2]2 providing enantioselectivities up to 61% ee. kcl.ac.uk

Additionally, chiral sulfide (B99878) ligands containing a pyrrolidine motif have been developed to anchor onto palladium nanoparticles, creating a heterogeneous catalyst for the enantioselective hydrogenation of C=C bonds. worktribe.com The pyrrolidine nitrogen interacts with the substrate while the sulfide tethers the chiral modifier to the metal surface, demonstrating the versatility of the pyrrolidine scaffold in diverse catalytic systems. worktribe.com

Role as a Chiral Building Block in Multistep Syntheses

The defined stereochemistry of this compound and its parent structures makes them highly valuable chiral building blocks. They serve as starting materials for the synthesis of more complex molecules, where the pyrrolidine core is incorporated into the final target structure, preserving the chiral information.

One of the significant applications of this chiral scaffold is in the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer therapies. umn.edu A close derivative, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been used as a key intermediate for the synthesis of highly potent purine (B94841) nucleoside phosphorylase (PNP) inhibitors. acs.org The synthesis of these complex bioactive molecules relies on the pre-existing stereocenters of the pyrrolidinol building block to construct the final iminosugar portion of the analogue. acs.org

The synthesis of these pyrrolidine-based nucleoside analogues often involves functionalizing the nitrogen atom of the ring with a nucleobase, creating a structure that mimics natural nucleosides and can interfere with biological processes. nih.govresearchgate.net The pyrrolidine ring itself acts as a mimic of the furanose sugar in natural nucleosides. researchgate.net

The pyrrolidine ring is a structural motif found in a vast array of natural products, particularly alkaloids, and synthetic drugs. nih.govmdpi.com Consequently, chiral pyrrolidinols are valuable intermediates in the total synthesis of these complex targets. nih.gov The synthesis of the cancer drug Larotrectinib, for instance, utilizes pure (3S)-Pyrrolidin-3-ol as a critical starting material. google.com A scalable, cost-effective, and GMP-compliant process for preparing this key intermediate has been developed, underscoring its industrial importance. google.com While this example uses the parent pyrrolidinol, it highlights the value of the core (3R)-pyrrolidin-3-ol structure as an essential precursor for complex, high-value pharmaceutical agents.

Application as a Chiral Auxiliary for Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

While this compound itself is not prominently cited as a chiral auxiliary, related chiral pyrrolidine-based structures have proven to be highly effective in this role, demonstrating the potential of this structural class to control diastereoselectivity. nih.gov

For example, the N-tert-butanesulfinyl group, a chiral amine derivative, serves as an excellent auxiliary. When used as part of a 1-azadiene dipolarophile in [3+2] cycloaddition reactions with azomethine ylides, it allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The stereochemistry of the sulfinyl group effectively directs the approach of the reacting ylide, leading to the formation of up to four stereogenic centers with high control. acs.org

Emerging Trends and Future Research Directions in Chiral 4 Nitrophenyl Pyrrolidinol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the synthesis of chiral compounds, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and energy-efficient processes. Research in the sustainable synthesis of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol and its analogs is focused on several key areas:

Biocatalysis: The use of enzymes for the synthesis of chiral amines and alcohols offers high enantioselectivity under mild reaction conditions. acs.org Engineered enzymes, such as transaminases and dehydrogenases, are being explored for the asymmetric synthesis of pyrrolidine (B122466) cores. acs.org This approach avoids the use of heavy metal catalysts and harsh reagents, contributing to a more sustainable synthetic route. The enzymatic reduction of a corresponding ketone precursor, for instance, can provide direct access to the desired (3R)-hydroxyl stereocenter with high fidelity.

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are gaining attention as environmentally benign reaction media due to their low vapor pressure, thermal stability, and recyclability. researchgate.netrushim.rumdpi.comorganic-chemistry.orgtcichemicals.com The synthesis of pyrrolidine derivatives in ionic liquids can lead to improved reaction rates and selectivities. researchgate.netorganic-chemistry.orgtcichemicals.com Furthermore, the use of chiral ionic liquids can even play a dual role as both solvent and chiral inducer in asymmetric synthesis.

Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. Pyrrolidine-catalyzed aldol (B89426) reactions have been successfully performed in water, demonstrating high yields and diastereoselectivities. scispace.com The development of water-soluble catalysts and reaction conditions for the synthesis and application of this compound is an active area of research.

| Green Chemistry Approach | Key Advantages | Relevance to this compound Synthesis |

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste | Enzymatic reduction of a precursor ketone to install the (3R)-hydroxyl group. |

| Ionic Liquids | Recyclability, low volatility, tunable properties | Can serve as a green solvent and potentially as a chiral inducing medium. |

| Solvent-Free/Water | Reduced environmental impact, improved safety | Development of water-tolerant catalysts for synthesis and in-situ applications. |

Expanding the Scope of Catalytic and Chiral Auxiliary Applications

The pyrrolidine scaffold is a privileged motif in organocatalysis, and this compound holds significant potential in this domain. Research is focused on leveraging its chiral structure for a variety of asymmetric transformations.

Organocatalysis: Chiral pyrrolidine derivatives are highly effective organocatalysts for a range of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. beilstein-journals.orgnih.govresearchgate.net The presence of the hydroxyl group at the 3-position and the electronic nature of the N-nitrophenyl group can be strategically utilized to influence the stereochemical outcome of these reactions. The hydroxyl group can act as a hydrogen bond donor, directing the approach of substrates, while the nitrophenyl group modulates the nucleophilicity of the pyrrolidine nitrogen.

While specific performance data for this compound as a catalyst is not widely published, the performance of analogous N-aryl pyrrolidine organocatalysts in asymmetric reactions provides a strong indication of its potential. For instance, in the asymmetric Michael addition of aldehydes to nitroolefins, pyrrolidine-based organocatalysts have achieved high yields and enantioselectivities. beilstein-journals.org

| Reaction Type | Catalyst Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

| Michael Addition | Chiral Pyrrolidine Derivative | 92:8 | 85% | 87% |

| Aldol Reaction | Pyrrolidine | >99:1 (anti:syn) | - | up to 91% |

| Diels-Alder Reaction | Chiral Pyrrolidine Auxiliary | - | good to excellent | - |

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary is a robust strategy for controlling stereochemistry in asymmetric synthesis. nih.govrsc.org this compound can be employed as a chiral auxiliary, for example, by attaching it to a dienophile in a Diels-Alder reaction to direct the facial selectivity of the cycloaddition. nih.govrsc.org The auxiliary can then be cleaved and recovered after the reaction.

Design of Novel Derivatized Compounds for Advanced Materials Science

The unique electronic and structural features of this compound make it an attractive scaffold for the design of novel materials with advanced optical and electronic properties.

Conductive Polymers: Polypyrrole is an intrinsically conducting polymer with a wide range of applications. nih.govresearchgate.netmdpi.comekb.eg By incorporating the chiral this compound moiety as a substituent on the pyrrole (B145914) monomer, it is possible to synthesize chiral conductive polymers. These materials could exhibit interesting chiroptical properties and find applications in chiral sensors, enantioselective separation, and asymmetric catalysis. The synthesis of such polymers can be achieved through oxidative polymerization of the functionalized pyrrole monomer. ekb.eg

Chiral Liquid Crystals: Liquid crystals are materials with properties intermediate between those of conventional liquids and solid crystals. mdpi.commdpi.comresearchgate.net The introduction of chirality into liquid crystalline molecules can lead to the formation of unique helical superstructures and ferroelectric phases. mdpi.com Derivatives of this compound, with their inherent chirality and rigid aromatic group, are promising candidates for the synthesis of novel chiral liquid crystals.

Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics. The design of push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, is a common strategy for enhancing NLO properties. The 1-(4-nitrophenyl)pyrrolidin-3-ol (B3023445) structure contains a strong electron-withdrawing nitro group, and further derivatization could lead to potent NLO materials.

| Material Class | Potential Application | Key Structural Feature |

| Conductive Polymers | Chiral sensors, enantioselective separations | Chiral pyrrolidine-substituted polypyrrole backbone |

| Chiral Liquid Crystals | Displays, optical switches | Inherent chirality and rigid-flexible molecular structure |

| Nonlinear Optical Materials | Photonics, optical data storage | Push-pull electronic system with the nitrophenyl group |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and development of new molecules and synthetic pathways. researchgate.netmdpi.comnih.govbohrium.comnih.gov

Predictive Modeling of Catalytic Activity: Machine learning models can be trained on existing experimental data to predict the catalytic performance of new, untested catalysts. mdpi.comnih.govnih.gov For chiral pyrrolidinol derivatives, a quantitative structure-activity relationship (QSAR) model could be developed to correlate structural features of the catalyst with the enantioselectivity of a particular reaction. This would enable the in silico screening of a large library of virtual catalysts to identify the most promising candidates for synthesis and testing. nih.gov

AI-Powered Synthetic Route Planning: Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a complex task that can be significantly aided by AI. nih.gov AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering more sustainable and cost-effective manufacturing processes. nih.gov These tools leverage vast databases of chemical reactions to identify the most plausible and efficient synthetic disconnections.

De Novo Design of Advanced Materials: Generative AI models can be used to design novel molecules with desired properties from scratch. By defining a set of target properties, such as a high nonlinear optical response or specific liquid crystalline behavior, these models can generate new derivatives of this compound that are optimized for a particular application. This approach has the potential to dramatically accelerate the discovery of new high-performance materials.

| AI/ML Application | Description | Impact on this compound Research |

| Catalyst Performance Prediction | ML models predict yield and enantioselectivity based on catalyst structure. | Rapid identification of optimal catalyst variants without extensive experimentation. |

| Retrosynthesis Planning | AI algorithms propose efficient and novel synthetic routes. | Discovery of more sustainable and economical manufacturing processes. |

| Generative Molecular Design | AI generates new molecules with desired material properties. | Accelerated discovery of novel derivatives for advanced materials applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.